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molecular formula C10H13BO2 B067676 2-(2-Methylphenyl)-1,3,2-dioxaborinane CAS No. 163517-56-4

2-(2-Methylphenyl)-1,3,2-dioxaborinane

Cat. No. B067676
M. Wt: 176.02 g/mol
InChI Key: UIDYFYHQHHMEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05744635

Procedure details

A mixture of 1.75 g of 2-methyl phenylboronic acid trimer, 30 ml of cyclohexane, and 0.5 ml of 1,3-propanediol is heated under reflux for 6 hours. The mixture is washed with water and extracted with pentane. The organic phases are dried and concentrated under reduced pressure. In this way 1.8 g of desired product is obtained.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[B:8]([OH:10])[OH:9].[CH2:11](O)[CH2:12][CH2:13]O>C1CCCCC1>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[B:8]1[O:10][CH2:13][CH2:12][CH2:11][O:9]1

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
CC1=C(C=CC=C1)B(O)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(CCO)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
WASH
Type
WASH
Details
The mixture is washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with pentane
CUSTOM
Type
CUSTOM
Details
The organic phases are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)B1OCCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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